N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
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Description
N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of nicotinamide derivatives, which have been extensively studied for their potential therapeutic applications. In
Scientific Research Applications
Antineoplastic Activities
Some nicotinamides, including derivatives similar to N-(3-chloro-4-methoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, have been studied for their antineoplastic activities. They show moderate activity against certain types of leukemia, highlighting their potential in cancer research and therapy. These compounds' synthesis and preliminary screening against cancer models offer insights into their application in developing novel anticancer agents (Ross, 1967).
Herbicidal Activity
Research into N-(arylmethoxy)-2-chloronicotinamides, closely related to the compound , has revealed their significant herbicidal activity. These studies aim to discover natural-product-based herbicides, with some derivatives exhibiting excellent efficacy against specific weeds. This opens up possibilities for utilizing such compounds in developing environmentally friendly herbicides, contributing to sustainable agriculture practices (Yu et al., 2021).
Apoptosis Induction in Cancer Research
Substituted N-phenyl nicotinamides, which share a structural motif with this compound, have been identified as potent inducers of apoptosis through cell- and caspase-based high-throughput screening assays. Such compounds are of interest for their potential in targeting cancer cells by inducing programmed cell death, offering a pathway for developing new anticancer therapies (Cai et al., 2003).
Fluorescence Studies
Nicotinamide derivatives, including fluorescent analogs, have been synthesized for use in biochemical studies. These compounds allow for the exploration of enzymatic activities and coenzyme functions in a variety of biological processes. The development of fluorescent nicotinamide analogs highlights the compound's versatility in scientific research, aiding in the understanding of cellular mechanisms and enzymatic reactions (Barrio et al., 1972).
Corrosion Inhibition
Nicotinamide derivatives have been investigated for their corrosion inhibition properties, demonstrating their potential in protecting materials against degradation. Such studies are crucial in material science, offering solutions for extending the lifespan of metals in corrosive environments. This application underscores the chemical's role beyond biological systems, showing its utility in industrial and engineering contexts (Chakravarthy et al., 2014).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-22-15-4-3-12(8-14(15)18)20-17(21)11-2-5-16(19-9-11)23-13-6-7-24-10-13/h2-5,8-9,13H,6-7,10H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUSLNWZEXVLBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCSC3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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